molecular formula C18H20N4O B12233703 3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile

Cat. No.: B12233703
M. Wt: 308.4 g/mol
InChI Key: XHCZJIWNGFJOAK-UHFFFAOYSA-N
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Description

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is a complex organic compound that features a pyrimidine moiety, a piperidine ring, and a benzonitrile group. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile typically involves multiple steps:

    Formation of the Pyrimidine Moiety: This can be achieved through the reaction of appropriate starting materials under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Incorporation of the Benzonitrile Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share the pyrimidine moiety and have similar pharmacological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a pyrimidine ring and are studied for their biological activities.

Uniqueness

3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C18H20N4O/c19-12-16-3-1-4-17(11-16)13-22-9-5-15(6-10-22)14-23-18-20-7-2-8-21-18/h1-4,7-8,11,15H,5-6,9-10,13-14H2

InChI Key

XHCZJIWNGFJOAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)CC3=CC(=CC=C3)C#N

Origin of Product

United States

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